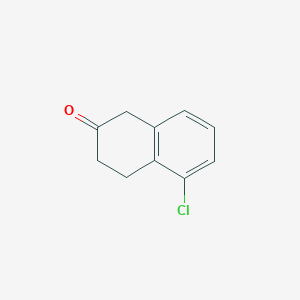

![molecular formula C10H10ClN3O B1351897 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-67-3](/img/structure/B1351897.png)

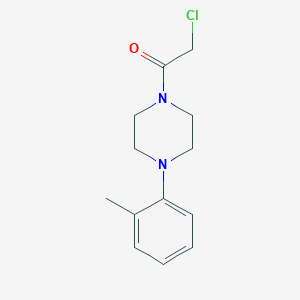

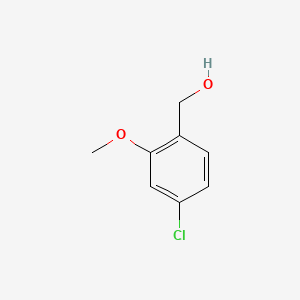

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine (2-CPOEA) is an organic compound that is used in laboratory experiments and scientific research. It is a heterocyclic compound that consists of a four-membered ring containing nitrogen, oxygen, and carbon atoms. 2-CPOEA is a versatile compound that can be used for a variety of purposes, such as in the synthesis of other compounds, as a substrate for enzymes, and as a target for drug discovery.

Aplicaciones Científicas De Investigación

Antitumor Activity

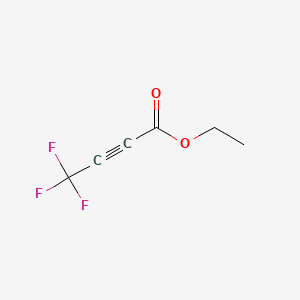

- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those related to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, have been synthesized and evaluated for their antitumor activity. One compound exhibited significant potency with a mean IC50 value of 5.66 μM in a panel of 12 cell lines, indicating potential as antitumor agents (Maftei et al., 2016).

Antitubercular Activity

- A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles showed good antitubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations as low as 25 µg/mL (Prathap et al., 2014).

Antimicrobial Activity

- New 1,3,4-oxadiazoles derived from Phenylpropionohydrazides, including structures similar to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, have been synthesized and showed significant anti-bacterial and anti-fungal activity. Certain compounds demonstrated maximum activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009).

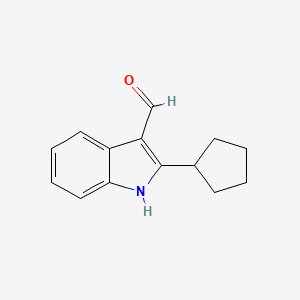

Chemical Synthesis and Structure

- The synthesis and structural characterization of various 1,3,4-oxadiazoles have been detailed in several studies, providing insights into the molecular configuration and potential for developing new compounds with similar structures (Xu et al., 2005), (Mogilaiah et al., 2005).

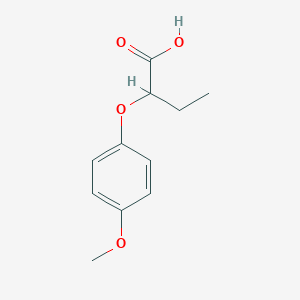

Lipase and α-Glucosidase Inhibition

- Studies have shown that certain 1,3,4-oxadiazole derivatives, including those structurally related to 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, exhibit significant lipase and α-glucosidase inhibition, suggesting their potential application in treating metabolic disorders (Bekircan et al., 2015).

Propiedades

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMYALRGSVSHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406780 |

Source

|

| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

CAS RN |

885953-67-3 |

Source

|

| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)